molecular formula C21H27NO2 B13106504 Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate

Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate

Cat. No.: B13106504
M. Wt: 325.4 g/mol
InChI Key: UECSLJTYVPGWCZ-UHFFFAOYSA-N
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Description

Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to a dimethylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(dibenzylamino)-2,2-dimethylpropanoic acid.

    Esterification: The carboxylic acid group of 3-(dibenzylamino)-2,2-dimethylpropanoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting ester is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting various diseases.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be determined by the specific drug it is used to synthesize, targeting particular molecular pathways and receptors.

Comparison with Similar Compounds

Ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate can be compared with similar compounds such as:

    Ethyl 3-(benzylamino)propanoate: Lacks the dimethyl groups, leading to different reactivity and applications.

    Ethyl 3-(dibenzylamino)propanoate: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

Uniqueness: The presence of both dibenzylamino and dimethyl groups in this compound imparts unique steric and electronic characteristics, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 3-(dibenzylamino)-2,2-dimethylpropanoate

InChI

InChI=1S/C21H27NO2/c1-4-24-20(23)21(2,3)17-22(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,4,15-17H2,1-3H3

InChI Key

UECSLJTYVPGWCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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